physical properties of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
physical properties of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane
An In-depth Technical Guide to the Physical and Chemical Properties of Propenyl-Substituted Pinacol Boronate Esters
This guide provides a comprehensive overview of the physical, chemical, and safety properties of propenyl-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These organoboron compounds are pivotal reagents in modern organic synthesis, valued for their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds. A critical aspect of this class of compounds is the existence of structural isomers based on the position of the double bond and the boron-carbon bond. This document will elucidate the properties of these isomers, with a primary focus on the most extensively characterized and commercially available isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane , due to the wealth of available scientific data.
Understanding the Isomerism of Propenyl Pinacol Boronates
The general formula C₉H₁₇BO₂ for propenyl pinacol boronate esters can correspond to three distinct structural isomers. The location of the double bond relative to the pinacol boronate group defines the reactivity and nomenclature of each isomer. It is imperative for researchers to distinguish between these isomers to ensure the desired reactivity and outcome in their synthetic endeavors.
Caption: General synthesis of alkenyl pinacol boronates.
Safety and Handling Protocols
4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane is classified as a hazardous substance. [1][2]Adherence to strict safety protocols is mandatory.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor [1][2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation [1][2] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation [1][2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation [1][2] |
Safe Handling Workflow:
The following workflow must be followed to minimize risk of exposure and accidents.
Caption: Mandatory workflow for safe handling and disposal.
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Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood. [2]Wear suitable protective clothing, including gloves and eye/face protection. [3]Avoid formation of aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [2]* Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources. [2]Recommended storage is under refrigeration (2-8°C). [4]
Part 4: Applications in Organic Synthesis
The primary application of alkenyl pinacol boronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [5]These reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. [5][6] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and a broader tolerance of functional groups in the coupling partners. The isopropenyl boronate, for example, serves as a versatile building block for introducing the isopropenyl moiety onto aromatic or vinylic systems.
Caption: Role in Suzuki-Miyaura cross-coupling.
Beyond Suzuki-Miyaura couplings, these reagents can participate in other important transformations, including:
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Inverse-electron-demand Diels-Alder reactions [4]* Simmons-Smith Cyclopropanation [4]* Stereoselective aldol reactions [4]
Conclusion
4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its isomers are valuable and versatile reagents in synthetic organic chemistry. Their stability, predictable reactivity, and utility in robust C-C bond-forming reactions have solidified their place in the synthetic chemist's toolbox. A thorough understanding of their specific isomeric structures, physical properties, and safety requirements is paramount for their successful and safe implementation in research and development.
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PubChem. 4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane. [Link]
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